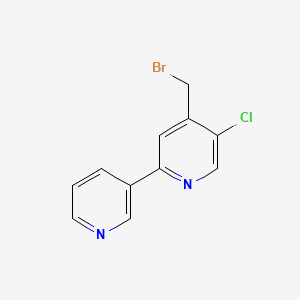![molecular formula C18H17NO4 B13140398 Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- CAS No. 141340-60-5](/img/structure/B13140398.png)
Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- is a complex organic compound that features a butanoic acid backbone with a fluorenyl group attached via an amino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- typically involves multi-step organic reactions. One common method includes the initial formation of the fluorenyl group, followed by its attachment to the butanoic acid backbone through an amino linkage. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxymethyl group, potentially converting it into a carboxyl group.
Reduction: The compound can be reduced to alter the fluorenyl group or the butanoic acid backbone.
Substitution: Various substituents can be introduced to the fluorenyl group or the amino linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylated derivative, while reduction could produce a more saturated compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can facilitate binding to these targets, while the butanoic acid backbone may influence the compound’s overall activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 4-hydroxy-: This compound shares the butanoic acid backbone but differs in the presence of a hydroxy group instead of the fluorenyl group.
Butanoic acid, 4-aminobutanoic acid: Similar in structure but lacks the fluorenyl group, making it less complex.
Uniqueness
Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- is unique due to its combination of a butanoic acid backbone with a fluorenyl group. This structural feature provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
141340-60-5 |
|---|---|
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H17NO4/c20-10-16-13-4-2-1-3-12(13)14-6-5-11(9-15(14)16)19-17(21)7-8-18(22)23/h1-6,9,16,20H,7-8,10H2,(H,19,21)(H,22,23) |
Clé InChI |
PQRYOOAOCNLPGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)CCC(=O)O)C(C2=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


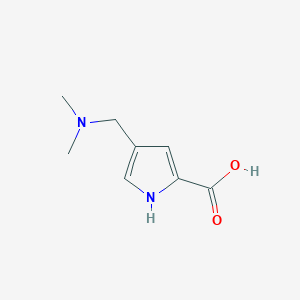
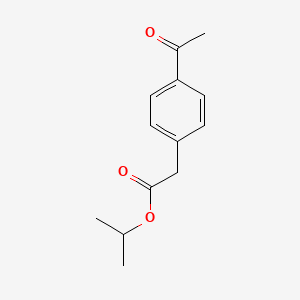
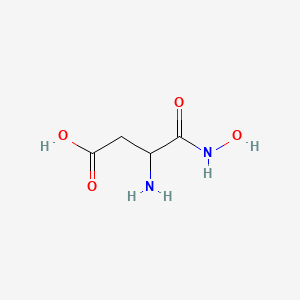


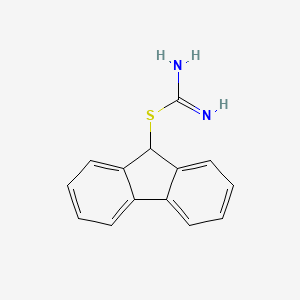
![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)
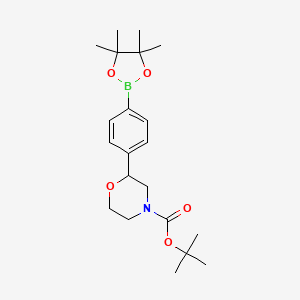
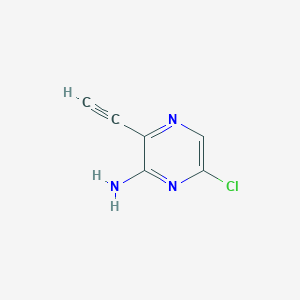
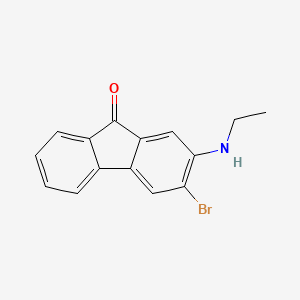
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)

![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
